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Compound of Interest

Compound Name: 6-iodo-5-methyl-1H-indazole

CAS No.: 1082040-11-6

Cat. No.: B1503182 Get Quote

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring,

is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of

pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1]

The introduction of specific substituents, such as halogens and alkyl groups, can significantly

modulate the biological activity and pharmacokinetic profile of the parent scaffold. The title

compound, 6-iodo-5-methyl-1H-indazole, incorporates an iodine atom, a common bioisostere

for other functional groups and a handle for further synthetic transformations, and a methyl

group, which can influence lipophilicity and metabolic stability.

This guide presents a detailed protocol for a comprehensive theoretical study of 6-iodo-5-
methyl-1H-indazole using Density Functional Theory (DFT), complemented by a guide to its

spectroscopic characterization. The causality behind the choice of computational methods and

the self-validating nature of combining theoretical predictions with experimental data are

emphasized throughout.

Synthesis and Spectroscopic Characterization
While a specific synthetic route for 6-iodo-5-methyl-1H-indazole is not extensively reported, a

plausible pathway can be extrapolated from known syntheses of related indazoles.[3][4] A

potential route could involve the iodination of 5-methyl-1H-indazole. The subsequent

characterization of the synthesized compound is crucial for validating its structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

[5]

Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the purified 6-iodo-5-methyl-1H-indazole in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR

tube.[6]

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Chemical shifts (δ) should be reported in parts per million (ppm) relative to tetramethylsilane

(TMS) as an internal standard.[6]

Data Analysis: Analyze the chemical shifts, integration, multiplicity, and coupling constants to

assign the signals to the respective protons and carbons of the molecule.

Expected Spectroscopic Data:

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 6-iodo-5-
methyl-1H-indazole. These predictions are based on the analysis of similar substituted

indazoles and serve as a guide for experimental verification.[7][8]

¹H NMR (Predicted) ¹³C NMR (Predicted)

Position δ (ppm)

NH ~13.0

H3 ~8.0

H4 ~7.8

H7 ~7.5

CH₃ ~2.4

Mass Spectrometry (MS)
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High-resolution mass spectrometry (HRMS) is essential for confirming the elemental

composition of the synthesized molecule.[5]

Experimental Protocol:

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile

solvent like methanol or acetonitrile.[6]

Data Acquisition: Introduce the sample into a high-resolution mass spectrometer, such as a

TOF or Orbitrap instrument, using electrospray ionization (ESI) in positive ion mode.[6]

Data Analysis: Determine the accurate mass of the protonated molecule ([M+H]⁺) and

compare it with the theoretical mass to confirm the elemental formula (C₈H₇IN₂).

Theoretical Studies: A Computational Deep Dive
DFT calculations provide invaluable insights into the geometric, electronic, and reactive

properties of molecules, offering a powerful complement to experimental data.[9][10][11][12]

Computational Workflow
The following diagram illustrates the typical workflow for the theoretical investigation of a novel

compound like 6-iodo-5-methyl-1H-indazole.
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Input Preparation
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Electronic Data
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Caption: Workflow for DFT-based theoretical studies.

Detailed Computational Protocol
Software: All calculations are to be performed using the Gaussian 09 or a later version of the

software suite.[10][11]

Method Selection: The B3LYP functional with the 6-311++G(d,p) basis set is a reliable

choice for this class of molecules, as it has been shown to provide a good balance between

accuracy and computational cost in similar systems.[7][13] For the iodine atom, a basis set

with effective core potentials, such as LANL2DZ, should be employed.
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Geometry Optimization: The initial structure of 6-iodo-5-methyl-1H-indazole is drawn and

subjected to a full geometry optimization without any symmetry constraints to find the global

minimum on the potential energy surface.

Frequency Calculation: A frequency calculation is performed on the optimized geometry to

confirm that it corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain

thermodynamic properties and simulated IR spectra.

NMR Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate

the ¹H and ¹³C NMR chemical shifts of the optimized structure. The calculated absolute

shieldings are then converted to chemical shifts relative to TMS, which is also calculated at

the same level of theory.

Electronic Property Analysis:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The

HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the

electron density distribution and identify regions susceptible to electrophilic and

nucleophilic attack.

Predicted Theoretical Data
The following tables summarize the expected outcomes of the DFT calculations.

Table 1: Key Geometric Parameters (Predicted)

Parameter Value

C5-C6 Bond Length ~1.40 Å

C6-I Bond Length ~2.10 Å

C4-C5-C6 Angle ~120°

C5-C6-C7 Angle ~118°
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Table 2: Electronic Properties (Predicted)

Property Value

HOMO Energy ~ -6.0 eV

LUMO Energy ~ -1.5 eV

HOMO-LUMO Gap ~ 4.5 eV

The MEP map would likely show a negative potential (red/yellow) around the nitrogen atoms of

the pyrazole ring, indicating their nucleophilic character, and a positive potential (blue) around

the N-H proton.

The following diagram illustrates the predicted HOMO and LUMO distributions.

HOMO LUMOπ-system of the bicyclic ring π*-system of the bicyclic ring

Click to download full resolution via product page

Caption: Predicted Frontier Molecular Orbitals.

Applications in Drug Development
The indazole scaffold is a privileged structure in drug discovery.[2] Compounds containing this

moiety have been developed as protein kinase inhibitors for cancer therapy.[14] The theoretical

insights gained from the study of 6-iodo-5-methyl-1H-indazole can guide its application in

several ways:

Structure-Activity Relationship (SAR) Studies: The calculated electronic properties, such as

the MEP and FMOs, can help rationalize the binding of this scaffold to biological targets and

guide the design of more potent analogs.

Lead Optimization: The iodine atom at the 6-position serves as a versatile synthetic handle

for introducing other functional groups through cross-coupling reactions, allowing for the

exploration of a wide chemical space.
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Pharmacokinetic Profiling: The calculated properties can be used in quantitative structure-

property relationship (QSPR) models to predict ADME (absorption, distribution, metabolism,

and excretion) properties.

Conclusion
This technical guide has outlined a comprehensive, integrated approach for the theoretical and

spectroscopic investigation of 6-iodo-5-methyl-1H-indazole. By combining the predictive

power of DFT calculations with the empirical validation from NMR and MS, researchers can

gain a deep understanding of the structural and electronic features of this molecule. This

knowledge is critical for its potential application as a building block in the development of novel

therapeutic agents. The methodologies described herein provide a robust and scientifically

rigorous framework for the characterization of new chemical entities in the field of medicinal

chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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